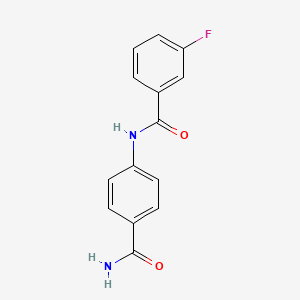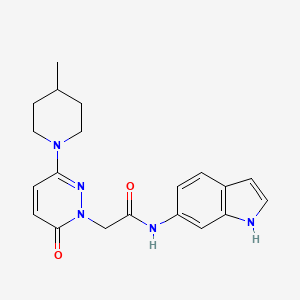![molecular formula C19H21N7O3S B5907340 2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B5907340.png)
2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound with a unique structure that includes a tetrazole ring, a triazole ring, and a bicyclic octane system
准备方法
The synthesis of 2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one involves multiple steps, including the formation of the tetrazole and triazole rings, followed by their integration into the bicyclic octane system. The synthetic route typically starts with the preparation of the tetrazole ring through the reaction of 4-methylphenylhydrazine with sodium azide under acidic conditions. The triazole ring is then synthesized by reacting the tetrazole intermediate with ethyl isothiocyanate. Finally, the bicyclic octane system is introduced through a cyclization reaction involving the triazole intermediate and a suitable dioxabicycloalkane precursor.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of scalable processes for each step of the synthesis.
化学反应分析
2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole and triazole rings, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.
科学研究应用
2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of 2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects.
相似化合物的比较
Similar compounds to 2-[4-Ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one include other tetrazole and triazole derivatives, such as:
5-(4-methylphenyl)tetrazole: A simpler tetrazole derivative with similar antimicrobial properties.
1,2,4-triazole: A basic triazole compound used in various pharmaceutical applications.
6,8-dioxabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its combination of these structural motifs, which confer specific chemical and biological properties not found in simpler analogs.
属性
IUPAC Name |
2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-3-24-16(9-25-22-17(20-23-25)12-6-4-11(2)5-7-12)21-26(19(24)30)13-8-14(27)18-28-10-15(13)29-18/h4-7,13,15,18H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWFIUGBZWPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4N=C(N=N4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole](/img/structure/B5907261.png)
![3-{2-[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5907264.png)
![N-(4-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B5907265.png)
![ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B5907271.png)

![[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-METHYLPIPERAZINO)METHANONE](/img/structure/B5907288.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5907293.png)

![4-methylcyclohexyl 4-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]amino}-4-oxobutanoate](/img/structure/B5907319.png)
![4-(1,3-BENZODIOXOL-5-YL)-5-OXO-2-(1H-PYRROL-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B5907332.png)

![5-fluoro-3''-(2-furylmethyl)-1'-methyl-4'-pyridin-2-yl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B5907350.png)
![5-amino-4-(4-methoxyphenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B5907351.png)
![5-amino-7-(3-iodophenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B5907352.png)
